molecular formula C15H18F2N2O3S B7041437 N-(3,3-difluorocyclobutyl)-4-pyrrolidin-1-ylsulfonylbenzamide

N-(3,3-difluorocyclobutyl)-4-pyrrolidin-1-ylsulfonylbenzamide

Cat. No.: B7041437
M. Wt: 344.4 g/mol
InChI Key: GXGNQBMQOKCYCS-UHFFFAOYSA-N
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Description

N-(3,3-difluorocyclobutyl)-4-pyrrolidin-1-ylsulfonylbenzamide is a synthetic organic compound characterized by the presence of a difluorocyclobutyl group, a pyrrolidinylsulfonyl group, and a benzamide moiety

Properties

IUPAC Name

N-(3,3-difluorocyclobutyl)-4-pyrrolidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18F2N2O3S/c16-15(17)9-12(10-15)18-14(20)11-3-5-13(6-4-11)23(21,22)19-7-1-2-8-19/h3-6,12H,1-2,7-10H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXGNQBMQOKCYCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3CC(C3)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18F2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,3-difluorocyclobutyl)-4-pyrrolidin-1-ylsulfonylbenzamide typically involves multiple steps, starting from commercially available precursors. One common approach involves the preparation of the difluorocyclobutyl intermediate, which is then coupled with the pyrrolidinylsulfonylbenzamide moiety under specific reaction conditions. The reaction conditions often include the use of aprotic solvents, bases, and catalysts to facilitate the desired transformations .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods while ensuring the process is cost-effective and environmentally friendly. This includes optimizing reaction conditions, using efficient purification techniques, and minimizing waste generation.

Chemical Reactions Analysis

Types of Reactions

N-(3,3-difluorocyclobutyl)-4-pyrrolidin-1-ylsulfonylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted analogs of the original compound.

Scientific Research Applications

N-(3,3-difluorocyclobutyl)-4-pyrrolidin-1-ylsulfonylbenzamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of N-(3,3-difluorocyclobutyl)-4-pyrrolidin-1-ylsulfonylbenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (3,3-Difluorocyclobutyl)methanol
  • 4,4-Difluorocyclohexanemethanol
  • 2-(Difluoromethyl)-1-fluorobenzene

Uniqueness

N-(3,3-difluorocyclobutyl)-4-pyrrolidin-1-ylsulfonylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research and industrial applications .

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